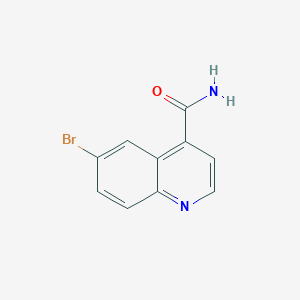

6-Bromoquinoline-4-carboxamide

Description

Rationale for Investigation of Quinoline-4-carboxamide Scaffolds in Chemical Biology

The quinoline-4-carboxamide scaffold is a key area of investigation in chemical biology due to its association with a wide spectrum of pharmacological activities. rsc.org Derivatives of quinoline (B57606) have been historically significant, with well-known examples including the antimalarial drugs quinine (B1679958) and chloroquine. rsc.org Modern research continues to unveil the potential of quinoline-based compounds across various therapeutic areas.

The rationale for focusing on the quinoline-4-carboxamide core, in particular, stems from several key observations:

Broad-Spectrum Biological Activity: The quinoline nucleus is a versatile pharmacophore, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antimalarial, and antitubercular properties, among others. rsc.org The carboxamide functional group at the 4-position is a crucial moiety that can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. ontosight.ai

Antimalarial Potential: Phenotypic screening of compound libraries against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, identified the quinoline-4-carboxamide series as a potent source of antimalarial agents. nih.govacs.org This discovery has spurred extensive medicinal chemistry programs to optimize these scaffolds for efficacy. nih.govnih.gov Research has demonstrated that compounds from this series can exhibit multistage activity against the parasite's life cycle and act via novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. nih.govnih.gov

Anticancer Activity: Certain quinoline derivatives have been identified as potent anticancer agents. For instance, N-2-diphenylquinol-4-carboxamide is a synthetic quinoline structure noted for its role as a potential new anti-cancer agent. rsc.org The ability of the quinoline scaffold to be modified allows for the design of compounds that can target specific pathways involved in cancer progression. rsc.org

The investigation into quinoline-4-carboxamide scaffolds is therefore driven by the consistent discovery of biologically active compounds with therapeutic potential, making it a fertile ground for drug discovery and chemical biology research.

Research Significance of Halogenated Quinoline Derivatives in Synthetic and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the quinoline scaffold is a common and significant strategy in both synthetic and medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties and its biological activity. orientjchem.org

In medicinal chemistry , the significance of halogenation is multifaceted:

Enhanced Biological Potency: The presence of a halogen can significantly enhance the therapeutic activity of a quinoline derivative. For example, in the context of anticancer research, a halogen group on the quinoline side chain has been found to improve activity by increasing the molecule's lipophilicity, which can lead to better cellular uptake. orientjchem.org Similarly, for antimalarial quinolines, the inclusion of a halogen atom can be crucial for their efficacy. orientjchem.org Replacing a methoxy (B1213986) group with a halogen like chlorine has been shown to enhance antimalarial activity. rsc.org

Modulation of Physicochemical Properties: Halogens can alter properties such as a compound's solubility, metabolic stability, and ability to cross biological membranes. These modifications are critical for optimizing a drug candidate's pharmacokinetic profile.

In synthetic chemistry , the focus on halogenated quinolines is also driven by their utility as versatile intermediates:

Synthetic Handles: Halogen atoms, particularly bromine and iodine, serve as excellent "handles" for further molecular elaboration. They are reactive sites for a variety of powerful cross-coupling reactions, such as the Suzuki, Sonogashira, and aminocarbonylation reactions. researchgate.net This allows chemists to readily introduce a wide range of substituents and build molecular complexity, creating libraries of diverse quinoline derivatives for biological screening. researchgate.net

Development of Novel Synthetic Methods: The importance of halogenated quinolines has spurred the development of new and efficient methods for their synthesis. This includes research into regioselective C-H halogenation, which allows for the direct introduction of a halogen at a specific position on the quinoline ring, often using inexpensive and atom-economical reagents. researchgate.net

The dual role of halogenated quinolines as both potentially more potent bioactive molecules and versatile synthetic building blocks underscores their importance in the drug discovery and development pipeline.

Overview of Academic Research Trajectories for 6-Bromoquinoline-4-carboxamide and Analogues

Academic research involving this compound and its analogues has followed several distinct yet interconnected trajectories, primarily within the realms of medicinal chemistry and chemical synthesis.

One major research trajectory has been the development of novel antimalarial agents . The quinoline-4-carboxamide scaffold was identified as a promising starting point from phenotypic screens. acs.org Subsequent research focused on optimizing this scaffold by synthesizing and evaluating a wide array of analogues to improve potency, solubility, and metabolic stability. nih.gov This led to the discovery of preclinical candidates like DDD107498, a quinoline-4-carboxamide derivative with excellent antimalarial properties and a novel mechanism of action. nih.govnih.gov The 6-bromo substitution is one of many modifications explored within these optimization programs to understand the structure-activity relationship (SAR) of this class of compounds.

A second significant research path involves the use of 6-bromoquinoline (B19933) derivatives as key synthetic intermediates . The bromine atom at the 6-position is a versatile functional group for further chemical modification. For example, 6-bromoquinoline-4-carboxylic acid, the precursor acid to the carboxamide, has been used in the synthesis of more complex molecules. In one study, it was used to prepare a key intermediate for an 18F-radiolabeling precursor, intended for the development of PET tracers for imaging fibroblast activation protein (FAP), which is often overexpressed in tumors. frontiersin.org Furthermore, the related intermediate, 6-bromo-4-iodoquinoline, is crucial for the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are important targets in cancer therapy. researchgate.net

The research trajectories for this compound and its analogues highlight the compound's dual identity in academic research: as a member of a biologically significant class of compounds being investigated for therapeutic applications and as a valuable building block for the synthesis of other complex and potentially useful molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

6-bromoquinoline-4-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-6-1-2-9-8(5-6)7(10(12)14)3-4-13-9/h1-5H,(H2,12,14) |

InChI Key |

FXLXGRYLTOAYSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Bromoquinoline 4 Carboxamide

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The formation of the fundamental quinoline ring system is a critical first step in the synthesis of 6-bromoquinoline-4-carboxamide. Both classical name reactions and modern, more efficient protocols are utilized to construct this bicyclic heterocycle.

Application of Pfitzinger Reaction in Quinoline-4-carboxamide Scaffold Construction

The Pfitzinger reaction stands as a classical and widely employed method for the synthesis of quinoline-4-carboxylic acids, which are direct precursors to the target carboxamide. smolecule.comijsr.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. nih.govwikipedia.org The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, which subsequently undergoes enamine formation, cyclization, and dehydration to yield the quinoline-4-carboxylic acid. ijsr.netwikipedia.org

Several factors can be optimized to improve the efficiency of the Pfitzinger reaction itself. For instance, adjusting the base strength (e.g., using potassium hydroxide (B78521) over sodium hydroxide) and reaction temperature (ranging from 80–120°C) has been shown to increase cyclization efficiency, with yields improving from 45% to 68% in certain systems. smolecule.com Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to higher yields in shorter reaction times. nih.govacs.org

A notable application of a modified Pfitzinger approach involves a tandem cyclization-bromination strategy, where 4-bromoaniline (B143363) serves as a precursor to the isatin and also as the bromine source for the final product, achieving a 77% yield in the quinoline ring-forming step and avoiding the need for external brominating agents. smolecule.com

Exploration of Alternative Cyclization and Annulation Protocols for Quinoline Ring System

Beyond the Pfitzinger reaction, a variety of other cyclization and annulation protocols have been developed for the synthesis of the quinoline ring system, offering alternative pathways with distinct advantages. These methods often provide greater flexibility in substrate scope and can be more environmentally benign. nih.govacs.org

The Friedländer annulation is a prominent alternative, involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This method offers a direct route to substituted quinolines. Green chemistry approaches to the Friedländer synthesis have been explored, utilizing ionic liquids as catalysts or solvents to improve reaction efficiency and reduce environmental impact. nih.gov

Doebner-von Miller and Skraup syntheses are other classical methods, though they often require harsh reaction conditions. tandfonline.com More contemporary approaches focus on metal-free or metal-catalyzed cyclizations. For instance, N-bromosuccinimide (NBS)-mediated radical cyclization of arylamine precursors provides a route to 3-substituted quinolines. nih.gov Iodine-catalyzed methods have also been developed for the synthesis of quinolines from enamides and imines. nih.gov

[4+2] Annulation reactions represent a powerful strategy for constructing the pyridine (B92270) ring of the quinoline system. mdpi.com These reactions can be designed to be highly regioselective. Similarly, [3+1+1+1] annulation strategies have been reported, utilizing readily available starting materials to construct the quinoline core. acs.org

Other innovative approaches include:

Decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds in water. mdpi.com

Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to afford 3-haloquinolines. nih.gov

One-pot domino ring-opening and cyclization of 3-hydroxyoxindoles mediated by aqueous ammonia (B1221849) to produce 2-styrylquinoline-4-carboxamides. tandfonline.com

Transition metal-catalyzed annulations , such as those employing rhodium or ruthenium catalysts, to construct the isoquinolone ring system, a related heterocyclic structure. mdpi.com

These alternative methods provide a diverse toolbox for synthetic chemists to choose from, depending on the desired substitution pattern and the availability of starting materials.

Functionalization Strategies at the 6-Position

Introducing a bromine atom at the 6-position of the quinoline ring is a key step in the synthesis of the target compound. This can be achieved through direct bromination of the pre-formed quinoline core or by incorporating the bromine atom into one of the starting materials before cyclization.

Regioselective Introduction of Bromine via Electrophilic Substitution or Directed Ortho-Metalation

The direct bromination of the quinoline ring is a common strategy. The position of bromination is influenced by the electronic properties of the quinoline ring and any existing substituents. The nitrogen atom in the quinoline ring is deactivating and directs electrophilic substitution primarily to the 5- and 8-positions of the benzene (B151609) ring portion. ontosight.ai To achieve bromination at the 6-position, the reaction conditions and the nature of the brominating agent must be carefully controlled.

One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. nih.gov In some cases, a tandem cyclization-bromination approach can be employed where a bromo-substituted aniline (B41778) is used as a starting material, thereby incorporating the bromine atom at the desired position from the outset. smolecule.com For example, starting with 4-bromoaniline can lead to the formation of 6-bromoquinoline (B19933) derivatives. smolecule.com

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. organic-chemistry.org This technique involves the use of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org While not explicitly detailed for the direct C-6 bromination of a pre-formed quinoline-4-carboxamide in the provided context, the principles of DoM could potentially be applied by choosing a suitable directing group on the quinoline scaffold. For instance, the pyridine nitrogen itself can direct metalation to the C2 or C3 positions. smolecule.com However, for C-6 functionalization, a directing group on the benzene ring would be necessary. The presence of other functional groups can also influence the regioselectivity of metalation. gu.se

Metal-Catalyzed Cross-Coupling Reactions for Bromine Derivatization (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the 6-position of the quinoline ring serves as a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of 6-substituted quinoline derivatives.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for forming carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an aryl or vinyl halide (in this case, 6-bromoquinoline) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The choice of palladium catalyst and ligands is crucial for the success of the reaction and can influence the regioselectivity when multiple halides are present. rsc.org For instance, in a molecule containing both a chloro and a bromo substituent, the reaction can be directed to either position by selecting the appropriate catalyst system. rsc.org The Suzuki-Miyaura reaction is compatible with a wide variety of functional groups, making it a highly valuable tool in complex molecule synthesis. researchgate.net

The Heck reaction , another palladium-catalyzed process, allows for the coupling of aryl halides with alkenes. While not as extensively detailed for 6-bromoquinoline in the provided context, it represents a viable method for introducing alkenyl substituents at the 6-position.

Other metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling , which couples aryl halides with terminal alkynes, can also be employed to derivatize the 6-bromoquinoline core. nih.govrsc.org Studies have shown that in polybromoquinolines, the Sonogashira reaction can occur regioselectively at the C-6 position. nih.govrsc.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a vast array of analogues with potentially diverse biological activities.

Carboxamide Formation and Derivatization at the 4-Position

The final key structural feature of the target molecule is the carboxamide group at the 4-position of the quinoline ring. As mentioned previously, this group is typically introduced after the formation of the quinoline-4-carboxylic acid precursor.

The most common method for carboxamide formation involves a two-step process. First, the carboxylic acid is activated, most frequently by converting it to the corresponding acyl chloride using a reagent like thionyl chloride or phosphorus pentachloride. smolecule.comaustinpublishinggroup.com This highly reactive acyl chloride is then treated with ammonia or a primary or secondary amine to form the desired primary, secondary, or tertiary carboxamide, respectively. austinpublishinggroup.com

Alternatively, direct coupling methods can be employed to form the amide bond in a single step from the carboxylic acid and an amine. These methods utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another coupling agent that has been used for this transformation is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine. acs.org

One-pot procedures that combine the synthesis of the quinoline core with the formation of the carboxamide have also been developed. For example, a one-pot chlorination and amide formation has been achieved by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by reaction with an amine. nih.govacs.org Furthermore, a one-step methodology for the synthesis of multisubstituted quinoline-4-carboxamides has been developed by refluxing a mixture of isatins and 1,1-enediamines. researchgate.net

The amine component used in the carboxamide formation can be varied to introduce a wide range of substituents at this position, allowing for the exploration of structure-activity relationships. This derivatization is a crucial aspect of medicinal chemistry programs aimed at optimizing the biological activity of quinoline-4-carboxamide-based compounds.

Amidation Reactions for Formation of 4-Carboxylic Acid Derivatives

The primary and most direct route to synthesizing this compound involves the amidation of its corresponding carboxylic acid precursor, 6-bromoquinoline-4-carboxylic acid. This transformation is a standard peptide coupling reaction, which necessitates the activation of the carboxylic acid group to facilitate the nucleophilic attack by an amine source, typically ammonia or an ammonium (B1175870) salt.

Common laboratory practice employs a range of coupling agents to achieve this activation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBT) are frequently utilized. frontiersin.org The reaction proceeds by forming an active ester intermediate, which is then readily converted to the primary amide upon reaction with an amine. The process is typically carried out in an aprotic polar solvent like N,N-Dimethylformamide (DMF) and often includes a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize any acids formed during the reaction and to facilitate the coupling process. frontiersin.org

Another effective coupling agent for this transformation is (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). This reagent, used in combination with a base like triethylamine (B128534) (TEA), provides an efficient means of generating the target carboxamide from the parent carboxylic acid. jst.go.jp

Table 1: Reagents for Amidation of 6-Bromoquinoline-4-carboxylic Acid

| Coupling Agent(s) | Base | Solvent | Reference |

| EDCI, HOBT | DIPEA | DMF | frontiersin.org |

| HBTU | TEA | DMF | jst.go.jp |

Synthesis of N-Substituted Carboxamide Analogues

The synthesis of N-substituted analogues of this compound follows a similar strategy to the formation of the primary amide, with the key difference being the use of a primary or secondary amine instead of an ammonia source. This allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships for medicinal chemistry applications.

The general procedure involves reacting 6-bromoquinoline-4-carboxylic acid with the desired amine in the presence of a coupling agent like EDCI/HOBT or HBTU. frontiersin.orgjst.go.jp For instance, in the synthesis of a complex analogue for PET imaging, 6-bromoquinoline-4-carboxylic acid was coupled with a key amine intermediate (a quaternary ammonium salt) using EDCI and HOBT in DMF to yield the desired N-substituted product. frontiersin.org

This methodology is versatile, allowing for the synthesis of derivatives with diverse functional groups. For example, analogues like 6-bromo-N-(2-(dimethylamino)ethyl)-2-(furan-2-yl)quinoline-4-carboxamide have been prepared to enhance properties such as membrane penetration. The choice of amine dictates the final "R" group on the amide nitrogen, as illustrated by the general reaction scheme.

Table 2: Examples of N-Substituted this compound Analogues

| Amine Reactant | N-Substituent | Coupling Reagents | Reference |

| (S)-2-((S)-2-amino-N-(2-cyanopyrrolidin-1-yl)acetamido)-3,3-dimethylbutanoic acid (as ammonium salt) | (4-quinolinoyl)glycyl-2-cyanopyrrolidine moiety | EDCI, HOBT, DIPEA | frontiersin.org |

| N1,N1-dimethylethane-1,2-diamine | -(CH₂)₂-N(CH₃)₂ | Not specified | |

| Various primary/secondary amines | Various alkyl/aryl groups | HBTU, TEA | jst.go.jp |

Optimization of Reaction Conditions and Yields for Scalable Research Synthesis

Optimizing reaction conditions is critical for transitioning from small-scale laboratory synthesis to a more scalable process suitable for producing larger quantities of this compound. Key areas of optimization include reaction time, temperature, catalyst loading, and solvent choice to maximize yield and purity while ensuring process safety and efficiency.

One significant advancement in reaction optimization is the use of microwave irradiation. For analogous quinoline chemistries, microwave heating has been shown to dramatically reduce reaction times from hours to minutes and can lead to yield improvements of 10-15%. smolecule.com This technique enhances the collision frequency between molecules, thereby accelerating reaction rates for processes like amidation. smolecule.com

For syntheses involving multiple steps, such as those employing cross-coupling reactions to build the quinoline core before functionalization, optimization is paramount. In the large-scale synthesis of a related quinoline derivative, optimization of a palladium-catalyzed Suzuki-Miyaura coupling involved fine-tuning the palladium level (2.6 mol %), solvent system (DMF/water), and base (K2CO3) to achieve reproducible yields of 85-92%. sci-hub.box Thorough degassing of the reaction mixture was also crucial to prevent side reactions and reduce residual palladium levels in the final product. sci-hub.box

Purification strategies are also a key consideration for scalability. While column chromatography is common in the lab, for larger scales, crystallization is often preferred. A patent describing the synthesis of a precursor, 6-bromo-4-chloroquinoline, highlights the use of recrystallization from n-heptane to afford the purified product. google.com

Table 3: Strategies for Synthesis Optimization

| Optimization Strategy | Parameter(s) Adjusted | Outcome | Reference |

| Microwave Synthesis | Reaction Time, Temperature | Reduced reaction time, improved yield | smolecule.com |

| Catalyst Loading | Molar percentage of Palladium catalyst | Maximized yield, minimized cost and residual metal | sci-hub.box |

| Solvent System | Choice and ratio of solvents (e.g., DMF/water) | Improved reaction efficiency and product purity | sci-hub.box |

| Purification Method | Column Chromatography vs. Recrystallization | Improved purity and scalability | google.com |

Stereochemical Considerations in Synthesis of Chiral Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where stereocenters are introduced into the molecule, requires careful stereochemical control. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly. Chiral analogues are often created by modifying the quinoline core or by attaching chiral N-substituents.

A prominent strategy for introducing chirality is the asymmetric hydrogenation of the quinoline ring to form a tetrahydroquinoline scaffold. Research into the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylate esters has demonstrated the efficacy of biomimetic transfer hydrogenation. thieme-connect.com In this approach, a quinoline-2-carboxylate methyl ester bearing a 6-bromo substituent was successfully reduced to the corresponding chiral tetrahydroquinoline with high enantioselectivity. thieme-connect.com The reaction is catalyzed by a chiral P-chiral, N-phosphoryl sulfonamide Brønsted acid, which controls the stereochemical outcome of the hydrogenation. thieme-connect.com

More advanced methods have been developed for creating highly complex chiral structures. For example, an enantioselective C-H activation/arylation protocol has been used to synthesize aza helicenes, which are complex, helically chiral molecules. chemrxiv.org This process started from a bromoquinoline precursor and utilized a palladium catalyst with a chiral ligand to achieve high enantiomeric ratios (e.g., 90:10 e.r.), which could be further enhanced by recrystallization. chemrxiv.org These examples showcase sophisticated strategies for exerting stereochemical control during the synthesis of chiral quinoline derivatives.

Table 4: Methods for Asymmetric Synthesis of Chiral Quinoline Analogues

| Synthetic Method | Catalyst/Reagent | Chiral Moiety | Stereochemical Outcome | Reference |

| Biomimetic Transfer Hydrogenation | Chiral Brønsted Acid | Tetrahydroquinoline ring | High enantiomeric excess (ee) | thieme-connect.com |

| Asymmetric C-H Arylation | Pd₂dba₃ / Chiral Ligand | Aza helicene core | High enantiomeric ratio (e.r.) | chemrxiv.org |

Chemical Reactivity and Transformations of 6 Bromoquinoline 4 Carboxamide Derivatives

Reactivity of the Bromine Moiety at C-6

The bromine atom attached to the C-6 position of the quinoline (B57606) ring is a versatile handle for introducing further molecular complexity. Its reactivity is primarily exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the 6-bromoquinoline (B19933) scaffold. wikipedia.org In this type of reaction, a nucleophile displaces the bromide leaving group. The efficiency of SNAr reactions on the quinoline ring is significantly influenced by the electronic nature of other substituents on the ring. wikipedia.orgpressbooks.pub

The presence of electron-withdrawing groups, particularly those at positions ortho or para to the bromine atom, can activate the ring towards nucleophilic attack. pressbooks.pubsemanticscholar.org For instance, the introduction of a nitro group (–NO₂) at the C-5 position of 6-bromoquinoline significantly enhances its reactivity towards nucleophiles. semanticscholar.orgresearchgate.net This activation is attributed to the ability of the nitro group to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pubsemanticscholar.org

A study demonstrated a convenient method for the polyfunctionalization of quinolines through the nitration of bromoquinolines, which then readily undergo SNAr reactions with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org This strategy provides a synthetic route to various substituted quinolines with potential biological activities. semanticscholar.org

Table 1: Examples of SNAr Reactions on Activated 6-Bromoquinoline Derivatives

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | 6-Morpholino-5-nitroquinoline | 85 | semanticscholar.org |

| 6-Bromo-5-nitroquinoline | Piperazine | 6-Piperazino-5-nitroquinoline | 82 | semanticscholar.org |

This table showcases the high efficiency of SNAr reactions on an activated 6-bromoquinoline system.

It is important to note that without such activating groups, nucleophilic aromatic substitution on 6-bromoquinoline generally requires harsh reaction conditions. pressbooks.pub

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-6 of 6-bromoquinoline-4-carboxamide serves as an excellent electrophilic partner in these transformations. nih.gov Palladium- and nickel-based catalysts are commonly employed for this purpose. nih.govchemrxiv.org

Mechanistic investigations into these reactions have revealed complex catalytic cycles often involving oxidative addition, transmetalation, and reductive elimination steps. In nickel-catalyzed couplings, for example, the reaction can proceed through Ni(I), Ni(II), and Ni(III) intermediates. nih.gov The efficiency of these reactions can be influenced by factors such as the choice of ligand, additives, and the electronic properties of the substrates. nih.govchemrxiv.org For instance, electron-poor aryl halides tend to be more reactive in some nickel-catalyzed systems. nih.gov

Recent advancements have also explored electrochemical methods for these cross-coupling reactions. chemrxiv.orgrsc.org These methods offer a greener alternative by using electricity to drive the catalytic cycle. chemrxiv.org Mechanistic studies of Ni-catalyzed electrochemical homo-coupling of aryl halides suggest the formation of an unstable Ni(II)(Ar)Br intermediate via oxidative addition of a cathodically generated Ni(I) species. rsc.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position

| Coupling Reaction | Catalyst System | Substrate | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinoline-4-carboxamide | >80 | |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | Aniline (B41778) | 6-(Phenylamino)quinoline-4-carboxamide | - | |

| Electrochemical C-C Coupling | NiCl₂·glyme / dtbbpy | Benzylic trifluoroborate | 6-Benzylquinoline-4-carboxamide | 52-81 | chemrxiv.org |

This table provides examples of different metal-catalyzed cross-coupling reactions utilized to functionalize the 6-position of the quinoline ring.

The development of these catalytic systems has significantly expanded the synthetic utility of this compound and its derivatives, enabling the creation of a wide array of novel compounds. nih.govsustech.edu.cn

Reactions at the Quinoline Nitrogen and Ring System

The quinoline core itself is a reactive entity, susceptible to transformations at both the nitrogen atom and the carbocyclic and heterocyclic rings.

The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. semanticscholar.org This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. semanticscholar.org The formation of the N-oxide modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. semanticscholar.orgresearchgate.net For example, N-oxidation can facilitate electrophilic substitution at the C-2 and C-4 positions. semanticscholar.org

Conversely, the quinoline N-oxide can be deoxygenated back to the parent quinoline. This reduction can be accomplished using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride. semanticscholar.org The reduction of nitro-substituted quinoline N-oxides can also lead to the formation of aminoquinolines. semanticscholar.org

Table 3: N-Oxidation and Reduction of 6-Bromoquinoline

| Reaction | Reagent | Product | Yield (%) | Reference |

| N-Oxidation | m-CPBA | 6-Bromoquinoline-1-oxide | 87 | semanticscholar.org |

| N-Oxidation | AcOH/H₂O₂ | 6-Bromoquinoline-1-oxide | 60 | semanticscholar.org |

| Reduction of N-oxide | Zn / NH₄Cl | 6-Bromoquinoline | High | semanticscholar.org |

This table summarizes common methods for the N-oxidation of 6-bromoquinoline and the subsequent reduction of the N-oxide.

The quinoline ring system can undergo both electrophilic and nucleophilic addition reactions, although the reactivity is influenced by the existing substituents. Electrophilic substitution on the quinoline ring, such as nitration or halogenation, typically occurs on the benzene (B151609) ring, with a preference for the C-5 and C-8 positions, as the pyridine (B92270) ring is deactivated by the nitrogen atom. arsdcollege.ac.in However, the presence of the bromine at C-6 and the carboxamide at C-4 will further direct incoming electrophiles. For instance, nitration of 6-bromoquinoline can lead to 6-bromo-5-nitroquinoline. semanticscholar.org

Nucleophilic addition to the quinoline ring is less common unless the ring is activated by electron-withdrawing groups or through N-oxidation. wikipedia.orgarsdcollege.ac.in The Chichibabin reaction, for example, involves the nucleophilic amination of quinoline at the C-2 position using sodium amide. arsdcollege.ac.in

Transformations of the Carboxamide Functionality at C-4

The carboxamide group at the C-4 position is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for derivatization.

The primary amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. smolecule.com This carboxylic acid can then be subjected to a range of standard carboxylic acid reactions, such as esterification or conversion to an acyl chloride.

The amide itself can participate in coupling reactions. For example, coupling of a quinoline-4-carboxylic acid with various amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a common method to synthesize a library of quinoline-4-carboxamide derivatives. researchgate.netacs.org

Furthermore, the amide functionality can be a precursor to other nitrogen-containing functional groups. For instance, dehydration of the primary amide can yield a nitrile. While not explicitly detailed for this compound in the provided context, this is a standard transformation for primary amides.

Table 4: Representative Transformations of the C-4 Carboxamide/Carboxylic Acid

| Starting Material | Reagent(s) | Product | Reference |

| 6-Bromoquinoline-4-carboxylic acid | Amine, EDC, HOBt | Substituted this compound | researchgate.netacs.org |

| This compound | H₃O⁺ / Heat | 6-Bromoquinoline-4-carboxylic acid | smolecule.com |

| 6-Bromoquinoline-4-carboxylic acid | SOCl₂ | 6-Bromoquinoline-4-carbonyl chloride |

This table illustrates key reactions to modify the C-4 carboxamide group, enabling the synthesis of diverse derivatives.

The strategic manipulation of these reactive sites allows for the synthesis of a vast library of this compound derivatives with tailored properties for various applications.

Hydrolysis and Esterification Reactions of the Amide Group

The amide functional group of this compound can undergo hydrolysis to yield its corresponding carboxylic acid, a key intermediate for further functionalization.

Hydrolysis:

The conversion of the primary amide of this compound back to 6-bromoquinoline-4-carboxylic acid is a fundamental hydrolysis reaction. This transformation is typically achieved under acidic or basic conditions, where the amide bond is cleaved by the addition of water. While direct studies focusing solely on the hydrolysis of this specific amide are not extensively detailed, the synthesis of the amide itself points to the feasibility of this reverse reaction. The synthesis often starts with 5-bromoisatin, which undergoes a Pfitzinger reaction to form 6-bromoquinoline-2,4-dicarboxylic acid. nih.gov This intermediate is then selectively decarboxylated, often using microwave assistance, to produce 6-bromoquinoline-4-carboxylic acid. nih.govresearchgate.net The final step is the formation of the amide. Therefore, hydrolysis represents the reversal of the final amidation step in its synthesis.

Additionally, the carboxamide group can be oxidized under certain conditions to produce the corresponding carboxylic acid. smolecule.com

Esterification:

Direct esterification of the amide group is not a standard transformation. Instead, esters of 6-bromoquinoline-4-carboxylic acid are typically prepared from the carboxylic acid itself. This involves a two-step process starting from the this compound:

Hydrolysis: The amide is first hydrolyzed to 6-bromoquinoline-4-carboxylic acid as described above.

Esterification: The resulting carboxylic acid is then reacted with an alcohol under acidic conditions (e.g., Fischer esterification) or converted to a more reactive acyl chloride or activated ester, which is subsequently treated with an alcohol to form the desired ester.

This two-step sequence highlights the importance of the hydrolysis reaction as a gateway to other functional groups like esters.

Table 1: Hydrolysis of this compound

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| This compound | Acid or Base, H₂O | 6-Bromoquinoline-4-carboxylic acid | Hydrolysis |

| This compound | Oxidizing Agent | 6-Bromoquinoline-4-carboxylic acid | Oxidation smolecule.com |

Modifications of the Amide Nitrogen for Novel Derivative Synthesis

The nitrogen atom of the amide group in this compound is a key site for chemical modification, allowing for the synthesis of diverse N-substituted derivatives. These reactions typically involve deprotonation of the amide N-H bond followed by reaction with an electrophile, or coupling reactions starting from the corresponding carboxylic acid.

N-Alkylation Reactions:

The amide nitrogen can be alkylated to introduce various substituents. This process enhances the structural complexity and allows for the modulation of the compound's properties. A notable example involves the synthesis of a ligand targeting the fibroblast activation protein (FAP). nih.gov In this synthesis, this compound is treated with a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the amide nitrogen, creating a nucleophilic anion. This anion then reacts with an alkylating agent, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, to form a new carbon-nitrogen bond, yielding the N-substituted product, (S)-6-bromo-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide. nih.gov

Synthesis of N-Alkoxy-N-methylamides (Weinreb Amides):

Another significant modification involves the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. These derivatives are valuable intermediates in organic synthesis because they can react with organometallic reagents to produce ketones. The synthesis of 6-substituted-N-methoxy-N-methylquinoline-4-carboxamides has been demonstrated by coupling the corresponding 6-substituted-quinoline-4-carboxylic acids with N,O-dimethylhydroxylamine hydrochloride. nih.gov The reaction is facilitated by a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and a base such as N,N-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM). nih.gov This transformation directly modifies the amide nitrogen to create a functional group poised for further transformations, such as Grignard reactions to form ketones. nih.gov

Table 2: Synthesis of N-Substituted this compound Derivatives

| Precursor | Reagents/Conditions | Product | Derivative Type | Reference |

| This compound | 1. KOH, DMF 2. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-6-bromo-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide | N-Alkylated Amide | nih.gov |

| 6-Bromoquinoline-4-carboxylic acid | N,O-dimethylhydroxylamine HCl, EDC·HCl, DMAP, DCM | 6-Bromo-N-methoxy-N-methylquinoline-4-carboxamide | Weinreb Amide | nih.gov |

Structure Activity Relationship Sar and Mechanistic Studies of 6 Bromoquinoline 4 Carboxamide Analogues

In Vitro Biological Activity Profiling and Mechanistic Elucidation (Strictly excluding clinical data)

The 6-bromoquinoline-4-carboxamide core structure has served as a foundational element for the synthesis of various analogues, leading to the discovery of potent inhibitors for several key enzymes implicated in disease. The following sections detail the in vitro biological activity and mechanistic studies of these analogues.

Enzyme Inhibition Kinetics and Selectivity

Analogues based on the quinoline-4-carboxamide scaffold have been identified as a highly promising class of Fibroblast Activation Protein (FAP) inhibitors. nih.gov FAP is a serine protease overexpressed on cancer-associated fibroblasts in the majority of epithelial carcinomas, making it a prime target for therapeutic intervention. nih.govsnmjournals.org

Research has focused on the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold, demonstrating that this structure can yield compounds with low nanomolar FAP inhibition and high selectivity (>1000-fold) against related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.gov The N-(4-quinolinoyl) residue is a critical component for determining high FAP affinity. nih.gov

The synthesis of several FAP inhibitor (FAPI) derivatives, such as FAPI-39, -40, -41, and -46, has utilized tert-butyl 6-bromoquinoline-4-carboxylate as a starting material in palladium-catalyzed coupling reactions. nih.govsnmjournals.org While modifications to the linker region or other parts of the molecule did not significantly impact the half-maximal inhibitory concentrations (IC50), they had strong effects on the in vitro efflux kinetics from FAP-expressing cells. nih.gov For instance, FAPI-46, derived from the 6-bromoquinoline (B19933) precursor, exhibited significantly slower elimination from FAP-expressing cells compared to the earlier compound FAPI-04. nih.gov After 4 hours, 65% of the initial activity of FAPI-46 was still detectable within the cells, compared to only 25% for FAPI-04. nih.gov

Table 1: In Vitro Performance of Selected FAP Inhibitors

| Compound | Starting Material Component | Key In Vitro Finding | Reference |

|---|---|---|---|

| FAPI-39, -40, -41, -46 | tert-butyl 6-bromoquinoline-4-carboxylate | Robust binding to human FAP; modifications affect efflux kinetics. | nih.govsnmjournals.org |

| FAPI-46 | tert-butyl 6-bromoquinoline-4-carboxylate | Slower elimination from FAP-expressing cells (65% remaining after 4h) compared to FAPI-04 (25% remaining). | nih.gov |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) Scaffold | Quinoline-4-carboxamide | Low nanomolar FAP inhibition with >1000-fold selectivity over DPPs and PREP. | nih.gov |

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling pathways, making it an attractive target for hematological malignancies and autoimmune diseases. mdpi.comresearchgate.net Analogues of quinoline (B57606) carboxamide have been investigated as potent and selective BTK inhibitors.

Researchers have developed a series of 4-aminoquinoline-3-carboxamide derivatives as reversible BTK inhibitors. acs.org While structurally distinct from the 6-bromo isomer, these studies provide valuable structure-activity relationship (SAR) insights for the quinoline carboxamide scaffold. Docking studies of these compounds into the ATP binding site of BTK revealed that the 4-aminoquinoline-3-carboxamide moiety forms multiple hydrogen bonds with the hinge region of the kinase. acs.org The most potent compound from this series, compound 25, demonstrated a strong inhibitory effect on wild-type BTK with an IC50 value of 5.3 nM. acs.org In cellular assays using Ramos cells, a human B-lymphoma cell line, this compound effectively blocked the autophosphorylation of BTK at Tyr223 in a concentration-dependent manner. acs.org

Table 2: BTK Inhibition by Quinoline Carboxamide Analogues

| Compound Series | Scaffold | Mechanism | Most Potent Compound (IC50) | Cellular Activity | Reference |

|---|---|---|---|---|---|

| 4-Aminoquinoline-3-carboxamide derivatives | Quinoline-3-carboxamide | Reversible, ATP-competitive | Compound 25 (5.3 nM) | Inhibited BTK autophosphorylation at Tyr223 in Ramos cells. | acs.org |

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor involved in modulating neuronal excitability and synaptic transmission. guidetopharmacology.org Antagonism of mGluR1 has been explored for its therapeutic potential in various neurological disorders.

Studies have shown that mGluR1 activation by agonists like DHPG induces long-term depression (I-LTD) of inhibitory postsynaptic currents in dopamine (B1211576) neurons of the ventral tegmental area (VTA). nih.govnih.gov This I-LTD was found to be dependent on protein synthesis. nih.gov The selective, non-competitive mGluR1 antagonist JNJ16259685 was used to probe the mechanism. In cellular assays, JNJ16259685 was shown to block the acquisition of cocaine-induced conditioned place preference by inhibiting the necessary de novo protein synthesis. nih.govnih.gov Western blotting analysis confirmed that mGluR1 is coupled to the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which in turn regulate protein translation. nih.gov The antagonist effectively blocks this cascade. nih.govnih.gov Another non-competitive antagonist, YM-298198, shows high affinity for mGluR1 with a Ki of 19 nM and inhibits glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-expressing cells with an IC50 of 16 nM. medchemexpress.com

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer, promoting tumor growth and survival. nih.govnih.gov Histone deacetylases (HDACs) are also key regulators of gene expression, and their inhibition can induce cell cycle arrest and apoptosis. mdpi.com The development of dual inhibitors targeting both PI3K and HDAC is a promising strategy in oncology.

A series of morpholinoquinoline compounds, synthesized from a 3-amino-4-hydroxy-6-bromoquinoline precursor, have been identified as PI3K/mTOR dual inhibitors. google.com Furthermore, other research has led to the development of dual PI3K/HDAC inhibitors based on a quinazoline (B50416) scaffold. frontiersin.org One such inhibitor, compound 23, was shown to significantly inhibit the proliferation of hematologic tumor cells in vitro. frontiersin.org Mechanistic studies using Western blotting demonstrated that compound 23 simultaneously regulates both the PI3K and HDAC pathways. frontiersin.org In cell lines such as EL4, NB4, and A20, treatment with this dual inhibitor led to the induction of apoptosis and cell cycle arrest in the G1 phase. frontiersin.org The selective inhibition of HDAC6, in particular, has been shown to sensitize cutaneous T-cell lymphoma cells to PI3K inhibitors, suggesting a synergistic relationship between targeting these two enzymes. nih.gov

Acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II are well-established therapeutic targets for conditions like Alzheimer's disease and glaucoma, respectively. mdpi.com

A study investigating various substituted quinoline derivatives revealed their potential as effective dual inhibitors of both AChE and hCA. researchgate.net The tested quinoline derivatives were found to inhibit hCA I and hCA II with inhibition constants (Ki) in the nanomolar range. researchgate.net Specifically, the Ki values ranged from 46.04 to 956.82 nM for hCA I and from 54.95 to 976.93 nM for hCA II. researchgate.net The same set of compounds also demonstrated potent inhibition of AChE, with Ki values between 5.51 and 155.22 nM. researchgate.net Molecular docking studies were performed to elucidate the binding modes of these quinoline derivatives within the active sites of AChE, hCA I, and hCA II. researchgate.net These findings highlight the potential of the quinoline scaffold to generate multi-target inhibitors.

Table 3: Inhibition Constants (Ki) of Substituted Quinoline Derivatives

| Enzyme Target | Inhibition Constant (Ki) Range (nM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 5.51 – 155.22 | researchgate.net |

| Human Carbonic Anhydrase I (hCA I) | 46.04 – 956.82 | researchgate.net |

| Human Carbonic Anhydrase II (hCA II) | 54.95 – 976.93 | researchgate.net |

Other Enzyme Target Modulations

Analogues of this compound have demonstrated the ability to modulate various enzyme targets beyond those commonly associated with this scaffold. Research has shown that certain quinoline derivatives can interact with and inhibit enzymes crucial for metabolic pathways in cancer cells and infectious agents. For instance, some quinoline derivatives have been suggested to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which is a potential mechanism for their antimicrobial effects. Additionally, certain 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid derivatives have been shown to potentially inhibit lactate (B86563) dehydrogenase (LDH), an enzyme involved in cancer cell metabolism.

Furthermore, a series of quinolinyl-based compounds were designed and synthesized as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation. nih.gov Structure-activity relationship studies indicated that the quinolinyl moiety is well-tolerated in the active sites of both enzymes, leading to potent dual inhibitors with IC₅₀ values in the low nanomolar range. nih.gov In the context of tuberculosis research, quinoline derivatives have been identified as inhibitors of fatty acid degradation protein D32 (FadD32), an enzyme necessary for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov Specifically, quinoline-2-carboxamides showed potent anti-tubercular activity, and it was noted that a free N-H group in the amide was important for this activity. nih.gov Another study identified 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as inhibitors of InhA, another key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. frontiersin.org

Some quinoline derivatives have also been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an important target in cancer therapy due to its role in the de novo pyrimidine (B1678525) biosynthetic pathway. umich.edu

Receptor Binding Affinity and Ligand-Target Interactions

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has been a significant target for quinoline carboxamide derivatives. researchgate.netbmbreports.org TSPO is upregulated in response to neuroinflammation and is involved in processes like cholesterol transport, steroid synthesis, apoptosis, and cell proliferation. bmbreports.orgcore.ac.uk Consequently, TSPO-binding ligands are explored as carriers for drug delivery and as imaging agents. researchgate.netcore.ac.uk

Several studies have focused on synthesizing and evaluating iodinated quinoline-2-carboxamides as potential SPECT imaging agents for TSPO. researchgate.net For example, N,N-Diethyl-3-iodomethyl-4-phenylquinoline-2-carboxamide demonstrated excellent affinity for TSPO, comparable to the well-known TSPO imaging agent PK11195. researchgate.net The development of such ligands is driven by the need for brain-penetrant compounds with high binding affinities for TSPO to image conditions like glioblastoma. core.ac.ukrsc.org

Structure-activity relationship studies on quinoline-2-carboxamide (B1208818) derivatives have aimed to refine their use as carriers for radionuclides and boron atoms for applications like Boron Neutron Capture Therapy (BNCT). researchgate.net These studies have led to new ligands with enhanced affinity and steroidogenic activity. researchgate.net A notable development was the creation of a TSPO ligand bearing a carborane cage, which showed good affinity for TSPO. researchgate.net

A challenge in the clinical translation of TSPO imaging agents is the rs6971 polymorphism, which results in a TSPO variant (A147T) with reduced affinity for many second-generation ligands. rsc.org Research efforts are underway to develop ligands that bind with high affinity to both the wild-type and the A147T variant of TSPO. rsc.org

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor primarily expressed in immune and hematopoietic cells, is a key therapeutic target due to its role in modulating inflammation and pain without the psychoactive effects associated with the CB1 receptor. nih.govwikipedia.orgmdpi.com A series of 6-substituted 4-quinolone-3-carboxamides have been identified as highly selective CB2 receptor ligands, with some compounds exhibiting Kᵢ values in the low nanomolar or even sub-nanomolar range and high selectivity over the CB1 receptor. nih.gov

These quinolone-based ligands can act as either agonists or inverse agonists at the CB2 receptor. nih.gov For example, some compounds with an agonist profile have demonstrated antinociceptive effects in vivo, while others have shown inverse agonist-like activity. nih.gov The functional activity of these compounds is influenced by the substitution pattern on the quinoline core. nih.gov

To improve the physicochemical properties, such as water solubility, of these potent CB2 ligands, bioisosteric replacement of the amide linker has been explored. nih.gov For instance, a 1,2,3-triazole derivative emerged as a promising compound with favorable physicochemical and pharmacodynamic properties, exhibiting inverse agonist activity in vitro and producing analgesic effects in vivo. nih.gov

Further research into other heterocyclic scaffolds has also yielded potent and selective CB2 ligands. For instance, derivatives of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide have been shown to act as either agonists or inverse agonists/antagonists at the CB2 receptor, with the functional activity being dependent on the substitution pattern of the pyrazole (B372694) ring. mdpi.com

Beyond TSPO and CB2 receptors, quinoline-based structures have been investigated for their interaction with other receptor binding sites. For instance, some quinoline derivatives have been designed to target the VP1 protein of enteroviruses. acs.org The VP1 canyon floor contains a hydrophobic pocket that is crucial for particle stability and cell receptor binding. acs.org By creating compounds that bind to this pocket, it is possible to inhibit viral infection. acs.org Structure-activity relationship studies of these quinoline analogues revealed that the nature and position of substituents on the quinoline core are critical for their antiviral activity. acs.org

In the realm of cannabinoid receptors, while much focus has been on CB2, the development of universal ligand-binding assays allows for the characterization of ligand interactions with both CB1 and CB2 receptors. frontiersin.org This is important as many cannabinoid ligands show different affinities and functional activities at the two receptor subtypes. nih.gov

Cellular Pathway Modulation Investigations

Derivatives of this compound and related quinoline structures have been extensively studied for their ability to influence cell cycle progression and induce apoptosis in various cancer cell lines.

One study on derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) found that they significantly inhibited the proliferation of a broad spectrum of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov These compounds were shown to induce apoptosis, as evidenced by caspase-9 activation and PARP cleavage. nih.gov Interestingly, the induction of apoptosis by these CiQ derivatives was found to be independent of the cell cycle stage. nih.gov

In another study, new quinoline derivatives bearing a cis-vinyl triamide motif were synthesized and evaluated for their antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov The most potent compound in this series was found to arrest the cell cycle at the G1 phase and induce apoptosis through the mitochondrial-dependent pathway, as indicated by a decrease in the mitochondrial membrane potential. nih.gov

Similarly, research on coumarin-acrylamide hybrids has shown that certain active molecules can cause cell cycle arrest at the G2/M phase in HepG2 cells and significantly induce apoptosis. researchgate.net Flow cytometric analysis of pyrrolonaphthoxazepines in HL-60 cells also demonstrated that their pro-apoptotic effects are correlated with a blockage of the cell cycle in the G2/M phase. unipi.it

The mechanism of action for some quinoline derivatives appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase in cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Modulation of Intracellular Signaling Cascades (e.g., PI3K/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. researchgate.net Its frequent hyperactivation in various cancers has made it a prime target for anticancer drug development. researchgate.netmdpi.com Quinoline-based molecules have been identified as potent inhibitors of this cascade. mdpi.comunipa.it

Research into quinoline derivatives has demonstrated their ability to modulate this pathway. For instance, certain 3-arylaminoquinoxaline-2-carboxamides, which share a related structural scaffold, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the activation of p53 and subsequent apoptosis in cancer cells. researchgate.net Similarly, a series of hybrid 6-cinnamamido-quinoline-4-carboxamide derivatives were found to significantly reduce the levels of phosphorylated mTOR in A549 cells, a key indicator of pathway inhibition. nih.gov The quinoline ring is a common structural feature in many PI3K inhibitors, and blockade of the PI3K-Akt-mTOR pathway has been shown to effectively inhibit the progression of cancer cells both in vitro and in vivo. nih.gov This signaling cascade is closely linked with other carcinogenic pathways, such as those stimulated by EGFR and VEGFR, creating a complex network that regulates cell survival. mdpi.comunipa.it

Cellular Uptake and Subcellular Localization Studies

The effectiveness of a compound is highly dependent on its ability to reach its intracellular target. Cellular uptake and subcellular localization studies are therefore crucial for understanding the mechanism of action of this compound analogues.

Studies on related quindoline (B1213401) derivatives have shown that modifications can significantly alter their cellular distribution. For example, boronic acid-modified quindoline derivatives were found to be largely localized in the cytoplasm and were less toxic to cancer cells than their unmodified counterparts, which tended to accumulate in the nucleus. researchgate.net This suggests that reducing nuclear localization can decrease cytotoxicity. researchgate.net In another study, rhodium(III) complexes bearing quinoline–benzopyran ligands exhibited high anticancer activity and were found to localize within the cell nucleus, where they are thought to cause DNA damage and trigger apoptosis. rsc.org The localization can be optimized through structural modifications; for instance, introducing a quaternary amine on a quinolinium iodide structure led to significant antitumor and antibacterial activity, with the most potent derivatives showing accumulation that leads to cell death. nih.gov The specific localization is key to the compound's mechanism, whether it involves disrupting mitochondrial function, intercalating with DNA in the nucleus, or inhibiting cytoplasmic signaling pathways. researchgate.netrsc.org

Antimicrobial and Antiproliferative Activities in In Vitro Systems

Derivatives of this compound have demonstrated significant antimicrobial and antiproliferative activities in various in vitro models. The quinoline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. researchgate.netontosight.aismolecule.com

Preliminary studies indicate that 6-bromoquinoline derivatives can inhibit the proliferation of cancer cells and are effective against various bacterial and fungal strains. smolecule.com The introduction of a bromine atom at the C-6 position of the quinoline ring has been noted as an essential modification for improving pharmacological activity. rsc.org For example, certain bromo-substituted quinolines have shown significant antiproliferative potency against multiple human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and MCF7 (breast), with IC50 values in the low micromolar range. nih.govresearchgate.net In some cases, the activity of these compounds was found to be superior to standard chemotherapeutic drugs like cisplatin. thaiscience.info

In the realm of antimicrobial research, halogenated quinolines have shown enhanced activity against Mycobacterium tuberculosis. Other studies have demonstrated that substituted quinolines exhibit selective antimicrobial activities against both Gram-positive and Gram-negative pathogenic bacteria. thaiscience.inforesearchgate.net For instance, 6-bromoindolglyoxylamide derivatives, which contain a related bromo-substituted heterocyclic core, showed intrinsic antimicrobial activity against Staphylococcus aureus and antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline | HeLa, HT29, C6 | 5.45–9.6 μg/mL | nih.govresearchgate.net |

| 6,8-dibromo-5-nitroquinoline | HeLa, HT29, C6 | 24.1–50.0 μM | nih.gov |

| 2-(3-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide (Analogue) | MDA-MB-231 | 8.24 μM | thaiscience.infochula.ac.th |

| 6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | Leukemia, Breast Cancer | <10 µM |

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound analogues is profoundly influenced by their chemical structure. SAR studies are critical for optimizing potency and selectivity by systematically modifying different parts of the molecule.

Impact of Substituents on Biological Potency and Selectivity

Systematic modifications of the quinoline-4-carboxamide scaffold have revealed key structural requirements for biological activity. The nature and position of substituents on the quinoline ring system play a crucial role.

For instance, in a series of quinoline-4-carboxamides developed as antimalarial agents, modifications at the R1, R2, and R3 positions (corresponding to the halogen position, the carboxamide substituent, and the C-2 position of the quinoline ring, respectively) had significant impacts. nih.gov While replacing the bromine at R1 with chlorine or fluorine was tolerated, removing the halogen altogether led to a significant drop in potency. nih.gov At the C-2 position, introducing larger, moderately lipophilic groups was found to be a viable strategy. acs.org SAR studies on other quinoline derivatives have shown that electron-donating groups like a methoxy (B1213986) group can enhance activity, while electron-withdrawing groups like chlorine can lead to a loss of activity. rsc.org Furthermore, increased lipophilicity often correlates with enhanced biological activity, suggesting the importance of hydrophobic interactions in target binding.

| Compound Modification | Position | Effect on Potency | Reference |

|---|---|---|---|

| Removal of Halogen | R1 (C-6/C-7) | 8-fold drop in potency | nih.gov |

| Replacement of Chlorine with Fluorine | C-7 | 10-fold boost in activity | nih.gov |

| Introduction of 4-morpholinopiperidine (B1299061) | R3 on Carboxamide | Improved potency and ligand efficiency | nih.gov |

| Introduction of small heterocycles (e.g., N-methylpiperazine) | R3 on Carboxamide | Not tolerated, loss of potency | nih.gov |

Role of the Bromine Atom in Modulating Compound Activity

The bromine atom is not merely a passive substituent; it actively modulates the physicochemical properties and biological activity of the quinoline-4-carboxamide scaffold. Its position on the quinoline ring is critical. The presence of a bromine atom at the C-6 position is often considered essential for improving activity. rsc.org

In comparative studies, bromoquinoline derivatives frequently exhibit distinct activity profiles compared to their chlorinated, fluorinated, or non-halogenated analogues. For example, replacing a bromine atom at the R1 position (C-6 or C-7) with chlorine or fluorine was tolerated in terms of antimalarial activity, but complete removal of the halogen resulted in an eight-fold decrease in potency, highlighting the necessity of a halogen at this position. nih.gov In another study, replacing a C-7 chlorine with bromine was only moderately tolerated, whereas replacement with fluorine significantly boosted antiviral activity. nih.gov The bromine atom influences the molecule's lipophilicity and electronic distribution, which in turn affects its ability to cross cell membranes and interact with biological targets. nih.gov The introduction of a nitro group adjacent to the bromine can activate it for subsequent nucleophilic substitution reactions, allowing for further diversification of the molecular structure. nih.govsemanticscholar.org Studies on highly brominated quinolines have shown that bromine substitutions at specific positions, such as C-5 and C-7, are crucial for enhancing antiproliferative activity. nih.govresearchgate.net

Influence of Carboxamide Substituents on Target Interaction and Specificity

The carboxamide group at the C-4 position is a key feature for target interaction, primarily through its hydrogen-bonding capacity. Modifications to the substituent on the carboxamide nitrogen (the R group in -CONH-R) significantly influence potency, selectivity, and pharmacokinetic properties.

In the development of antimalarial quinoline-4-carboxamides, replacing an aromatic tolyl group on the carboxamide with various primary and secondary amines generally led to improved solubility and metabolic stability. nih.gov However, not all amines were beneficial for potency. Small heterocyclic substituents were not well-tolerated, whereas larger groups like 4-morpholinopiperidine improved both potency and ligand efficiency. nih.govacs.org Further optimization showed that basicity, lipophilicity, and the length of the linker to the amine were all important factors for activity. nih.gov Capping the amide NH with a methyl group resulted in a drastic (87-fold) decrease in potency, underscoring the importance of the amide proton for target interaction, likely as a hydrogen bond donor. acs.org The choice of substituent on the carboxamide can thus fine-tune the compound's properties, balancing potency with developability characteristics like solubility and stability. nih.gov

Pharmacophore Identification and Mapping for Target Recognition

Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to interact with a specific biological target. For quinoline-based compounds, including analogues of this compound, pharmacophore models have been instrumental in identifying essential structural motifs for various biological activities.

A typical pharmacophore model for quinoline derivatives often includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netscience.govnih.gov For instance, a pharmacophore model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified one aromatic ring and three hydrogen bond acceptors as key features. researchgate.netnih.gov This model was subsequently used to screen chemical databases for new compounds with potential antioxidant activity. researchgate.netnih.gov

In the context of kinase inhibition, the quinoline nitrogen is often a key hydrogen bond acceptor that interacts with the hinge region of the kinase, making these compounds competitive inhibitors of ATP. researchgate.net The general pharmacophoric features for selective GSK-3 inhibition have been identified through mapping strategies, which can be applied to design new inhibitors. science.gov

For this compound analogues, the essential pharmacophoric features can be inferred to include:

Aromatic Ring System: The quinoline core itself, which can participate in π-π stacking interactions with aromatic amino acid residues in the target's binding site. mdpi.com

Hydrogen Bond Acceptor/Donor: The carboxamide group is a critical feature, capable of forming hydrogen bonds that stabilize the ligand-protein complex. smolecule.comontosight.ai

Halogen Atom: The bromine atom at the 6-position can be involved in halogen bonding or occupy a hydrophobic pocket within the binding site. smolecule.com

Substituents: The nature and position of other substituents on the quinoline ring and the carboxamide nitrogen can significantly influence binding affinity and selectivity by providing additional interaction points.

| Pharmacophoric Feature | Potential Interaction | Source |

| Quinoline Nitrogen | Hydrogen bond acceptor with kinase hinge region. | researchgate.net |

| Carboxamide Group | Hydrogen bonding with active site residues. | smolecule.comontosight.ai |

| Bromo Substituent | Halogen bonding, hydrophobic interactions. | smolecule.com |

| Aromatic Core | π-π stacking with aromatic amino acids. | mdpi.com |

Bioisosteric Approaches in SAR Development

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. nih.govestranky.sk For quinoline carboxamide derivatives, bioisosteric modifications have been employed to enhance solubility, potency, and selectivity.

One study on 6-substituted 4-quinolone-3-carboxamides, which suffered from low solubility, utilized a bioisosteric approach to improve their physicochemical profile. nih.gov The amide moiety was replaced with 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) rings, which led to a significant reduction in lipophilicity and an increase in water solubility, while maintaining high affinity for the cannabinoid-2 (CB2) receptor. nih.gov

Another example involves the replacement of the benzenesulfonamide (B165840) group, a known zinc-binding group in some carbonic anhydrase inhibitors that can cause allergic reactions, with a uracil (B121893) moiety. mdpi.com This bioisosteric substitution in quinoline-based compounds resulted in potent inhibitors of cancer-related carbonic anhydrase isozymes. mdpi.com

For this compound analogues, several bioisosteric replacements could be envisioned to fine-tune their properties:

Carboxamide Replacements: The carboxamide linker could be replaced with other groups like triazoles, oxadiazoles, or sulfonamides to modulate solubility, metabolic stability, and binding interactions.

Bromo Substituent Replacements: The bromine atom could be substituted with other halogens (e.g., chlorine, fluorine) or small hydrophobic groups to alter the electronic properties and interaction profile of the molecule.

Quinoline Ring Modifications: The quinoline scaffold itself could be replaced with other bicyclic heteroaromatic systems to explore different binding modes and intellectual property space.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Source |

| Carboxamide | 1,2,3-Triazole, 1,3,4-Oxadiazole | Improved solubility and reduced lipophilicity. | nih.gov |

| Sulfonamide | Uracil | Avoidance of sulfonamide-related allergies. | mdpi.com |

| Phenyl Ring | Thiophene Ring | Similar steric and electronic properties. | nih.gov |

Molecular Mechanism Investigations and Target Identification

Elucidating the molecular mechanism of action and identifying the specific biological targets of this compound analogues are critical for their development as therapeutic agents. This involves a combination of biochemical assays, protein-ligand interaction studies, and investigation of their effects on cellular pathways.

Biochemical Assays for Elucidating Enzyme/Receptor Interactions

Biochemical assays are fundamental for determining the inhibitory or modulatory activity of a compound against a specific enzyme or receptor. For quinoline derivatives, a variety of assays have been utilized. For instance, the inhibitory activity of quinoline-6-carboxylic acid derivatives against ectonucleotidases such as h-NTPDases and h-ENPP1 was determined using in vitro assays, which led to the identification of potent inhibitors. researchgate.net Similarly, the antioxidant potential of quinoline-3-carbohydrazides was evaluated using chemical tests like DPPH radical, hydroxyl radical, and superoxide (B77818) radical scavenging assays. researchgate.net

For this compound analogues, relevant biochemical assays would depend on the hypothesized target class and could include:

Kinase Inhibition Assays: To evaluate their potential as kinase inhibitors, assays measuring the phosphorylation of a substrate by a specific kinase in the presence of the compound would be performed.

Enzyme Activity Assays: For other enzyme targets, assays measuring the rate of substrate conversion to product would be employed.

Receptor Binding Assays: To assess affinity for G-protein coupled receptors (GPCRs) or other receptors, competitive binding assays using a radiolabeled ligand would be conducted.

Protein-Ligand Interaction Studies (e.g., Binding Assays, Thermal Shift Assays)

Understanding the direct physical interaction between a compound and its protein target is crucial. Several biophysical techniques are employed for this purpose.

Binding Assays: These assays directly measure the binding affinity of a ligand to a protein. For example, studies on quinoline-4-carboxamide analogues with Cytochrome P450 2C9 have utilized binding studies to understand structure-activity relationships. nih.govacs.orgwsu.eduresearchgate.netfigshare.com Molecular docking studies of this compound with human dihydroorotate dehydrogenase have also been performed to investigate binding interactions within the ubiquinone binding site. smolecule.com

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, TSA is a high-throughput method to identify compounds that bind to and stabilize a target protein. reactionbiology.comaxxam.comunivr.itplos.orgnih.gov The principle is that ligand binding increases the thermal stability of the protein, resulting in a higher melting temperature (Tm). univr.itnih.gov This technique is valuable for initial hit identification and for characterizing lead compounds. axxam.com

| Interaction Study Technique | Information Obtained | Example Application for Quinoline Analogues | Source |

| Molecular Docking | Binding mode, key interactions, binding energy. | Docking of this compound with human dihydroorotate dehydrogenase. | smolecule.com |

| Binding Assays | Binding affinity (Kd, Ki). | Binding studies of quinoline-4-carboxamide analogues with CYP2C9. | nih.govacs.orgwsu.edu |

| Thermal Shift Assay (TSA) | Target engagement, protein stabilization (ΔTm). | General method for identifying protein binders. | reactionbiology.comaxxam.comunivr.it |

Modulation of Specific Molecular Targets and Biological Pathways

Quinoline-based compounds have been shown to modulate a wide range of molecular targets and biological pathways implicated in various diseases.

Derivatives of the quinoline scaffold have demonstrated inhibitory activity against several key targets in cancer signaling pathways, including:

Receptor Tyrosine Kinases (RTKs): Such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). mdpi.com The quinoline ring often interacts with the ATP-binding site of these kinases. mdpi.com

PI3K/mTOR Pathway: Quinoline derivatives have been developed as dual inhibitors of PI3K/mTOR, key regulators of cell growth and proliferation. mdpi.com

Ectonucleotidases: These enzymes, including CD39 and CD73, are involved in tumor immune evasion, and their inhibition by quinoline-6-carboxylic acid derivatives can restore anti-tumor immunity. researchgate.net